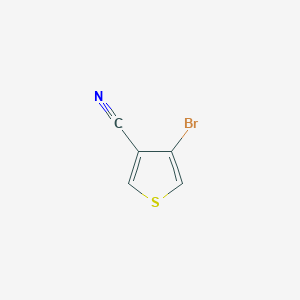
Isonicotinic acid, 2-(4-methylcyclohexyl)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isonicotinic acid, 2-(4-methylcyclohexyl)hydrazide, commonly known as isoniazid, is a synthetic compound that is widely used in the treatment of tuberculosis. It is a prodrug that is converted into its active form, isonicotinyl radical, by the catalytic action of the bacterial enzyme KatG. Isoniazid is a potent bactericidal agent that targets the mycobacterial cell wall synthesis and disrupts the integrity of the bacterial cell.
Mecanismo De Acción
Isoniazid targets the mycobacterial cell wall synthesis by inhibiting the synthesis of mycolic acid, a key component of the cell wall. Isoniazid is converted into its active form, isonicotinyl radical, by the catalytic action of the bacterial enzyme KatG. The isonicotinyl radical then reacts with NADH to form an adduct that binds irreversibly to the enoyl-acyl carrier protein reductase, InhA. The binding of isoniazid to InhA disrupts the synthesis of mycolic acid, leading to the death of the bacterial cell.
Efectos Bioquímicos Y Fisiológicos
Isoniazid has been shown to have a number of biochemical and physiological effects. It has been reported to inhibit the activity of cytochrome P450 enzymes, leading to an increase in the plasma concentration of certain drugs. Isoniazid has also been reported to cause liver toxicity, peripheral neuropathy, and other adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Isoniazid is a potent bactericidal agent that is widely used in the treatment of tuberculosis. It has several advantages for lab experiments, including its high potency, broad-spectrum activity, and low cost. However, isoniazid has several limitations, including the development of drug resistance, the need for combination therapy, and the potential for adverse effects.
Direcciones Futuras
There are several future directions for the research on isoniazid. One area of research is the development of new isoniazid analogs that have improved efficacy and reduced toxicity. Another area of research is the identification of new targets for the drug, such as the mycobacterial cell membrane or the bacterial DNA replication machinery. Additionally, there is a need for better understanding of the mechanisms of drug resistance and the development of new strategies to overcome it.
Métodos De Síntesis
The synthesis of isoniazid involves the reaction of isonicotinic acid with 4-methylcyclohexylhydrazine in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction yields isoniazid as a white crystalline solid that is soluble in water and ethanol.
Aplicaciones Científicas De Investigación
Isoniazid has been extensively studied for its therapeutic potential in the treatment of tuberculosis. It is a first-line drug that is used in combination with other anti-tuberculosis drugs to achieve a successful treatment outcome. Isoniazid has also been used in the treatment of latent tuberculosis infection to prevent the development of active disease.
Propiedades
Número CAS |
15407-89-3 |
|---|---|
Nombre del producto |
Isonicotinic acid, 2-(4-methylcyclohexyl)hydrazide |
Fórmula molecular |
C13H19N3O |
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
N'-(4-methylcyclohexyl)pyridine-4-carbohydrazide |
InChI |
InChI=1S/C13H19N3O/c1-10-2-4-12(5-3-10)15-16-13(17)11-6-8-14-9-7-11/h6-10,12,15H,2-5H2,1H3,(H,16,17) |
Clave InChI |
OGJWIBYNSGOORI-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)NNC(=O)C2=CC=NC=C2 |
SMILES canónico |
CC1CCC(CC1)NNC(=O)C2=CC=NC=C2 |
Otros números CAS |
15407-89-3 |
Sinónimos |
N'-(4-Methylcyclohexyl)isonicotinic hydrazide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2H-Naphtho[1,8-bc]furan-6,7-dione, 3-hydroxy-2,2,5,8-tetramethyl-](/img/structure/B97559.png)
![7-Chloro-4,6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione](/img/structure/B97562.png)

![Pyrazino[1,2-a]indole-1,4-dione, 2,3-dihydro-2-methyl-3-methylene-](/img/structure/B97565.png)


